3-Cyanopropyldimethylmethoxysilane

Übersicht

Beschreibung

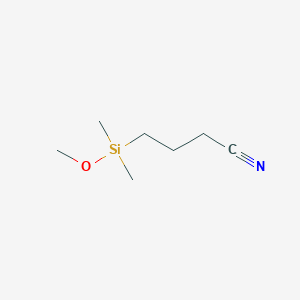

3-Cyanopropyldimethylmethoxysilane: is an organosilicon compound with the molecular formula C7H15NOSi and a molecular weight of 157.29 g/mol . This compound is characterized by the presence of a cyano group (-CN) attached to a propyl chain, which is further bonded to a silicon atom substituted with two methyl groups and one methoxy group. It is primarily used in research and development settings and is not intended for medicinal or household use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanopropyldimethylmethoxysilane typically involves the reaction of 3-cyanopropyltrichlorosilane with methanol in the presence of a base. The reaction proceeds as follows:

3-Cyanopropyltrichlorosilane+Methanol→this compound+Hydrochloric Acid

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions typically include controlled temperatures and the use of catalysts to enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Cyanopropyldimethylmethoxysilane can undergo various chemical reactions, including:

Hydrolysis: The methoxy group can be hydrolyzed to form silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: Formation of silanols.

Condensation: Formation of siloxane polymers.

Substitution: Formation of substituted silanes with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties of 3-Cyanopropyldimethylmethoxysilane

Before delving into its applications, it is essential to understand the chemical properties of CPDMS:

- Molecular Formula : CHN\OSi

- Molecular Weight : 213.34 g/mol

- Boiling Point : Approximately 120 °C

- Density : 0.934 g/mL

- Purity : Typically ≥ 97%

These properties make CPDMS suitable for various functionalization processes and applications in different fields.

Applications in Materials Science

1.1. Surface Modification

CPDMS is utilized for modifying surfaces to enhance adhesion and compatibility between organic and inorganic materials. Its ability to form covalent bonds with silica and other substrates allows for the creation of hybrid materials with improved mechanical properties.

| Property | Description |

|---|---|

| Functionality | Surface adhesion promoter |

| Substrates | Silica, glass, metals |

| Benefits | Improved adhesion, enhanced durability |

Case Study : Research has shown that CPDMS can significantly improve the adhesion of coatings on glass surfaces, leading to better performance in optical applications .

Catalytic Applications

2.1. Catalyst Support

CPDMS serves as a support for various catalysts, particularly in organic synthesis reactions. Its silane structure allows for the immobilization of metal catalysts on silica supports.

| Reaction Type | Catalyst Used | Application |

|---|---|---|

| Tsuji-Trost Reaction | PdCl | Acceleration of allylation reactions |

| Knoevenagel Reaction | Amine-catalyzed | Synthesis of α,β-unsaturated carbonyl compounds |

Case Study : In a study involving the Tsuji-Trost reaction, CPDMS was used to anchor PdCl onto silica, resulting in enhanced reaction rates and yields . Similarly, its use in Knoevenagel reactions demonstrated improved selectivity and efficiency due to the modified catalytic environment provided by CPDMS .

Biotechnology Applications

3.1. Biomaterial Development

CPDMS has potential applications in the development of biomaterials due to its biocompatibility and ability to functionalize surfaces for enhanced cell adhesion.

| Application Area | Description |

|---|---|

| Tissue Engineering | Supports cell attachment and growth |

| Drug Delivery Systems | Functionalizes carriers for targeted delivery |

Case Study : A study highlighted the use of CPDMS-modified silica nanoparticles as carriers for drug delivery systems, showing improved loading capacity and controlled release profiles .

Environmental Applications

4.1. Adsorption Materials

CPDMS can be used to create adsorbents for environmental remediation processes, particularly for removing pollutants from water.

| Pollutant Type | Adsorption Capacity |

|---|---|

| Heavy Metals | High |

| Organic Contaminants | Moderate |

Case Study : Research demonstrated that CPDMS-functionalized silica exhibited high adsorption capacities for heavy metals like lead and cadmium from aqueous solutions, making it a promising candidate for water treatment applications .

Wirkmechanismus

The mechanism of action of 3-Cyanopropyldimethylmethoxysilane involves its ability to form strong covalent bonds with various substrates. The methoxy group undergoes hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, enhancing the adhesion and durability of the modified surfaces .

Vergleich Mit ähnlichen Verbindungen

- 3-Cyanopropyltrimethoxysilane

- 3-Cyanopropyltriethoxysilane

- 3-Cyanopropylmethyldimethoxysilane

Comparison: 3-Cyanopropyldimethylmethoxysilane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to 3-Cyanopropyltrimethoxysilane and 3-Cyanopropyltriethoxysilane, it has fewer alkoxy groups, resulting in different hydrolysis and condensation behaviors. Additionally, the presence of two methyl groups in this compound provides steric hindrance, influencing its reactivity and the properties of the resulting materials .

Biologische Aktivität

3-Cyanopropyldimethylmethoxysilane (CPDMS) is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of biomedicine and materials science. This article delves into the biological activity of CPDMS, exploring its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₁₅NOSi

- Molecular Weight : 157.3 g/mol

The presence of a cyano group () in its structure contributes to its unique properties, including potential interactions with biological systems.

The biological activity of CPDMS can be attributed to several mechanisms:

- Surface Functionalization : CPDMS can modify surfaces to enhance biocompatibility and promote cell adhesion. This is particularly useful in tissue engineering and regenerative medicine.

- Antimicrobial Properties : Some studies suggest that silanes can exhibit antimicrobial effects, potentially making CPDMS useful in medical devices and coatings.

- Drug Delivery Systems : CPDMS can be utilized to create drug delivery vehicles that improve the solubility and bioavailability of therapeutic agents.

1. Surface Modification for Cell Culture

A study investigated the use of CPDMS for functionalizing polystyrene surfaces to enhance cell attachment and proliferation. The results indicated that surfaces treated with CPDMS showed significantly improved adhesion of fibroblast cells compared to untreated surfaces. This enhancement was attributed to the increased availability of functional groups on the surface, facilitating protein adsorption and subsequent cell attachment.

2. Antimicrobial Coatings

Research has demonstrated that coatings containing CPDMS exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes due to the interaction between the cyano group and cellular components.

3. Drug Delivery Applications

In a novel approach, CPDMS was incorporated into a polymer matrix to develop a controlled-release system for anticancer drugs. The study found that the release profile could be modulated by adjusting the concentration of CPDMS in the matrix, allowing for sustained drug release over extended periods.

Data Table: Summary of Biological Activities

| Study | Application | Findings |

|---|---|---|

| Surface Modification | Cell culture | Enhanced fibroblast adhesion on CPDMS-treated surfaces compared to controls |

| Antimicrobial Coatings | Medical devices | Significant reduction in bacterial growth on CPDMS-coated surfaces |

| Drug Delivery Systems | Cancer therapy | Controlled release of anticancer drugs achieved through varying CPDMS concentrations in polymer matrix |

Toxicity Considerations

While the biological activities of CPDMS are promising, toxicity assessments are crucial. Preliminary studies indicate low cytotoxicity at therapeutic concentrations; however, further investigations are necessary to fully understand its safety profile in vivo.

Eigenschaften

IUPAC Name |

4-[methoxy(dimethyl)silyl]butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOSi/c1-9-10(2,3)7-5-4-6-8/h4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFCIYUZZWZEHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369999 | |

| Record name | 4-[Methoxy(dimethyl)silyl]butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143203-47-8 | |

| Record name | 4-[Methoxy(dimethyl)silyl]butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.